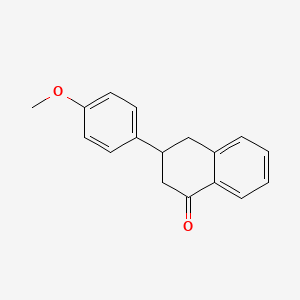

3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one

Vue d'ensemble

Description

3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one is a chemical compound with the molecular formula C17H16O2 It is a derivative of naphthalenone, characterized by the presence of a 4-methoxyphenyl group

Méthodes De Préparation

The synthesis of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with 1-tetralone in the presence of a base, followed by cyclization. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Des Réactions Chimiques

Claisen-Schmidt Condensation

This reaction is pivotal for synthesizing α,β-unsaturated ketones. The ketone group of 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one reacts with aromatic aldehydes under basic conditions to form conjugated enones, critical for further functionalization.

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| 3-(4-Methoxyphenyl)-dihydronaphthalenone + Aldehyde | NaOH/KOH, reflux, ethanol | α,β-Unsaturated ketone derivative |

Mechanism : Base deprotonates the aldehyde, forming an enolate that attacks the ketone, followed by dehydration to yield the conjugated system.

Hydrazone Formation and Cyclization

The ketone reacts with hydrazines to form hydrazones, which cyclize with ethyl chloroacetate to yield thiazolidin-4-one derivatives .

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| Hydrazine derivative + Ethyl chloroacetate | Ethanol, reflux, 4 hours | Thiazolidin-4-one |

Example :

-

Hydrazine condensation at the ketone forms a Schiff base.

-

Subsequent nucleophilic attack by ethyl chloroacetate’s chloride initiates cyclization, forming a five-membered thiazolidinone ring .

Nucleophilic Additions

The ketone undergoes nucleophilic additions, such as Grignard reactions, to form secondary alcohols.

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| Grignard reagent (e.g., CH₃MgBr) | Dry ether, 0°C → RT | 1-(4-Methoxyphenyl)-3,4-dihydronaphthalenol |

Note : Steric hindrance from the bicyclic system may reduce reaction rates compared to acyclic ketones .

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophiles to the ortho and para positions.

Regioselectivity : Methoxy’s strong para-directing effect shifts substitution to the less hindered ortho position due to steric constraints .

Reduction Reactions

The ketone is reduced to a secondary alcohol using borohydrides or catalytic hydrogenation.

| Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|

| NaBH₄ | Methanol, RT, 2 hours | 1-Hydroxy-3-(4-methoxyphenyl)-3,4-dihydronaphthalene | |

| H₂, Pd/C | Ethanol, 50°C, 1 atm H₂ | Fully saturated alcohol derivative |

Oxidation and Dehydrogenation

Controlled oxidation converts the dihydronaphthalenone moiety into a fully aromatic naphthoquinone.

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| DDQ | Toluene, reflux, 12 hours | 3-(4-Methoxyphenyl)-naphthoquinone |

Biological Activity and Derivatives

Derivatives of this compound exhibit tyrosinase inhibition, facilitated by interactions between the methoxyphenyl group and enzyme residues (e.g., His85, His244) .

| Derivative | Biological Activity (IC₅₀) | Key Interactions |

|---|---|---|

| Thiazolidin-4-one | 17.02 ± 1.66 µM (Tyrosinase) | Hydrogen bonding with Asn81, His244 |

Applications De Recherche Scientifique

Scientific Research Applications

- Chemical Intermediate :

- Biological Activity :

- Pharmaceutical Development :

- Industrial Applications :

Case Study 1: Synthesis of Flocoumafen

Flocoumafen is synthesized using this compound as an intermediate. This process highlights the compound's significance in developing effective rodenticides that target resistant strains.

Case Study 2: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. Results indicated significant cytotoxic effects, suggesting that modifications to its structure could enhance its efficacy as an anticancer agent .

Mécanisme D'action

The mechanism by which 3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparaison Avec Des Composés Similaires

3-(4-methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one can be compared with similar compounds such as:

2H-1-Benzopyran-7-ol, 3,4-dihydro-3-(2-hydroxy-4-methoxyphenyl)-: This compound has a similar structure but differs in the position of the hydroxy and methoxy groups, which can influence its chemical reactivity and biological activity.

2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Although structurally different, this compound shares some chemical properties and is also studied for its antioxidant activity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

3-(4-Methoxyphenyl)-3,4-dihydronaphthalen-1(2H)-one, also known by its CAS Number 61696-79-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H16O2

- Molecular Weight : 256.31 g/mol

- Density : 1.1 g/cm³

- Melting Point : Not specified in available data

- Boiling Point : Not specified in available data

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Its structure suggests it may interact with key biological pathways involved in cancer progression.

-

Cytotoxicity Studies :

- A study evaluated the cytotoxic effects of various naphthoquinone derivatives against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The results indicated that compounds similar to this compound exhibited enhanced cytotoxicity with IC50 values ranging from 4.54 to 4.73 µM, indicating significant potential for therapeutic applications in oncology .

-

Mechanism of Action :

- The compound is thought to exert its effects through inhibition of specific signaling pathways critical for tumor growth and survival. For instance, it may inhibit the epidermal growth factor receptor (EGFR), a common target in cancer therapy . Molecular docking studies have shown that similar compounds can effectively bind to the ATP-binding pocket of EGFR, suggesting a mechanism for their anticancer activity .

Study 1: Inhibition of EGFR

In a comparative study on various naphthoquinone derivatives, it was found that certain substitutions on the phenyl ring significantly enhanced EGFR inhibitory activity. The derivative with a methoxy group (similar to this compound) showed increased potency compared to other derivatives, with IC50 values as low as 3.96 nM .

Study 2: Selectivity Index Evaluation

The selectivity index (SI) of the compound was evaluated against normal cell lines versus cancer cell lines. A high SI indicates that the compound preferentially targets cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapy. Compounds structurally related to this compound demonstrated favorable SI values greater than 20 in several studies .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | 61696-79-5 | ~4.54 | EGFR Inhibition |

| Anilino-1,4-naphthoquinone Derivative | Varies | 3.96 | EGFR Inhibition |

| Other Naphthoquinones | Varies | >10 | Various |

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-19-15-8-6-12(7-9-15)14-10-13-4-2-3-5-16(13)17(18)11-14/h2-9,14H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHGBDZJCJCGQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC3=CC=CC=C3C(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90485544 | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-3-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90485544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61696-79-5 | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-3-(4-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90485544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.